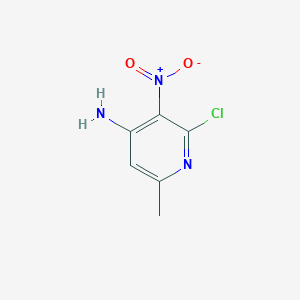

2-Chloro-6-methyl-3-nitropyridin-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-methyl-3-nitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O2/c1-3-2-4(8)5(10(11)12)6(7)9-3/h2H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQYVROLXILHKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)Cl)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026907-18-5 | |

| Record name | 2-chloro-6-methyl-3-nitropyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 2-Chloro-6-methyl-3-nitropyridin-4-amine

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Chloro-6-methyl-3-nitropyridin-4-amine

Foreword: The Strategic Value of Substituted Pyridines

In the landscape of modern drug discovery and development, pyridinic scaffolds represent a cornerstone of medicinal chemistry. Their unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make them privileged structures in the design of targeted therapeutics. Among these, highly functionalized pyridines such as this compound (C₆H₆ClN₃O₂) are of paramount importance. This molecule is not merely a chemical entity but a versatile synthetic intermediate, embodying a strategic convergence of reactive sites. The chloro, nitro, and amine functionalities, positioned with specific regiochemistry, offer orthogonal handles for subsequent chemical modifications. This guide provides a comprehensive, field-proven perspective on the synthesis, purification, and detailed analytical characterization of this key building block, grounded in established chemical principles and supported by authoritative references.

Retrosynthetic Analysis and Strategic Synthesis Design

A robust synthetic strategy is predicated on efficiency, scalability, and control of regiochemistry. Direct functionalization of a simple pyridine precursor is often plagued by the formation of difficult-to-separate isomers. Our approach, therefore, begins with a precursor that pre-establishes the core substitution pattern, allowing for controlled, high-yield transformations.

The proposed synthesis begins with the commercially available 4-amino-6-methylpyridin-2(1H)-one . This starting material is advantageous as it possesses the required amino and methyl groups at the C4 and C6 positions, respectively. The 2-pyridone tautomer provides a facile route to the 2-chloro functionality in the final step.

Caption: Proposed high-yield synthesis of the target compound.

Step 1: Regioselective Nitration

Causality: The first critical step is the regioselective introduction of a nitro group at the C3 position. The pyridine ring in 4-amino-6-methylpyridin-2(1H)-one is highly activated towards electrophilic substitution. The powerful activating and ortho, para-directing effects of the C4-amino group and the C2-hydroxyl group (in the pyridone tautomer) synergistically direct the incoming electrophile (the nitronium ion, NO₂⁺) to the C3 and C5 positions. The C3 position is sterically less hindered and electronically favored, leading to the desired 3-nitro product with high selectivity.

Protocol:

-

To a stirred solution of concentrated sulfuric acid (H₂SO₄, 5 volumes), cooled to 0 °C in an ice-salt bath, add 4-amino-6-methylpyridin-2(1H)-one (1.0 eq.) portion-wise, ensuring the internal temperature does not exceed 10 °C.

-

Once dissolution is complete, add a pre-cooled mixture of concentrated nitric acid (HNO₃, 1.1 eq.) and concentrated sulfuric acid (2 volumes) dropwise over 30-45 minutes, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice (10-15 volumes), which will cause the product to precipitate.

-

Neutralize the resulting slurry by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH reaches ~7.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with cold deionized water (3 x 5 volumes), and dry under vacuum at 50 °C to yield 4-amino-6-methyl-3-nitropyridin-2(1H)-one.

Step 2: Dehydrative Chlorination

Causality: The conversion of the 2-pyridone intermediate to the final 2-chloro product is a classic and highly effective transformation. Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and a dehydrating agent. The oxygen of the pyridone carbonyl attacks the electrophilic phosphorus atom, initiating a sequence that ultimately results in the substitution of the C-O bond with a C-Cl bond. This reaction is typically high-yielding and is a standard method for producing 2-chloropyridines from their corresponding pyridones.[1][2]

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine the dried 4-amino-6-methyl-3-nitropyridin-2(1H)-one (1.0 eq.) and phosphorus oxychloride (POCl₃, 5-10 volumes).

-

Heat the mixture to reflux (approx. 105 °C) and maintain for 3-4 hours. The reaction should become a clear, homogeneous solution. Monitor reaction progress by TLC.

-

After completion, allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator.

-

Caution: Quench the residue slowly and carefully by adding it portion-wise to a vigorously stirred mixture of crushed ice and ethyl acetate. This is a highly exothermic process.

-

Neutralize the aqueous layer by the slow addition of solid sodium bicarbonate or a saturated aqueous solution until effervescence ceases and the pH is ~8.

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 5 volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification and Isolation

The crude this compound typically requires purification to meet the high-purity standards for drug development applications.

-

Recrystallization: This is the preferred method for large-scale purification. A suitable solvent system must be determined empirically, but solvent pairs such as ethanol/water or ethyl acetate/hexane are often effective for compounds of this polarity. The goal is to dissolve the compound in a minimum amount of hot solvent and allow it to cool slowly, promoting the formation of pure crystals while impurities remain in the mother liquor.

-

Silica Gel Chromatography: For smaller scales or to remove closely-related impurities, flash column chromatography is highly effective. A gradient elution system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will allow for the separation of the target compound from any remaining starting materials or byproducts.

Analytical Characterization: A Self-Validating System

The identity and purity of the final compound must be unequivocally confirmed through a suite of orthogonal analytical techniques. The data from each method should be consistent and collectively validate the structure.

Caption: Key structural features and their expected analytical signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive connectivity map of the molecule. Based on data from structurally similar compounds, the following spectral features are predicted.[3][4]

Table 1: Predicted NMR Data (in CDCl₃, relative to TMS)

| Assignment | ¹H NMR | ¹³C NMR | Rationale / Notes |

|---|---|---|---|

| -CH₃ | ~2.5 ppm (s, 3H) | ~18-20 ppm | Standard methyl group on an aromatic ring. |

| -NH₂ | ~6.5 ppm (br s, 2H) | - | Broad signal due to quadrupolar relaxation and exchange; chemical shift is solvent-dependent. |

| H5 | ~8.0 ppm (s, 1H) | ~125-130 ppm | The sole aromatic proton, appears as a singlet. Deshielded by the adjacent nitro group. |

| C2 (-Cl) | - | ~150-155 ppm | Carbon bearing the electronegative chlorine atom. |

| C3 (-NO₂) | - | ~135-140 ppm | Carbon attached to the electron-withdrawing nitro group. |

| C4 (-NH₂) | - | ~145-150 ppm | Carbon attached to the electron-donating amino group. |

| C6 (-CH₃) | - | ~155-160 ppm | Carbon adjacent to the ring nitrogen and attached to the methyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is essential for confirming the presence of key functional groups. The spectrum is dominated by characteristic vibrations of the amine and nitro groups.[5][6]

Table 2: Key IR Absorption Bands

| Frequency (cm⁻¹) | Vibration Mode | Intensity | Significance |

|---|---|---|---|

| 3450 - 3300 | N-H Stretch | Medium, Sharp | Two distinct bands confirm the presence of a primary amine (-NH₂). |

| 3050 - 3000 | Aromatic C-H Stretch | Weak-Medium | Confirms the aromatic pyridine ring. |

| 1620 - 1580 | C=C / C=N Stretch | Medium-Strong | Aromatic ring vibrations. |

| ~1550 | Asymmetric NO₂ Stretch | Strong | Confirms the presence of the nitro group. |

| ~1350 | Symmetric NO₂ Stretch | Strong | Confirms the presence of the nitro group. |

| 800 - 600 | C-Cl Stretch | Medium | Confirms the presence of the chloro substituent. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

-

Molecular Ion (M⁺): The expected molecular weight is 187.58 g/mol .[7] In an electron ionization (EI) or electrospray ionization (ESI) spectrum, the molecular ion peak [M]⁺ should appear at m/z = 187.

-

Isotopic Pattern: A crucial validation point is the isotopic signature of chlorine. The presence of the ³⁵Cl and ³⁷Cl isotopes in a natural abundance ratio of approximately 3:1 will result in a characteristic [M+2]⁺ peak at m/z = 189 with roughly one-third the intensity of the [M]⁺ peak at m/z = 187. This pattern is a definitive indicator of a monochlorinated compound.

Applications in Drug Development

This compound is a valuable intermediate precisely because its functional groups allow for diverse and selective downstream reactions. Nitropyridine derivatives are key components in a wide range of bioactive molecules, including kinase inhibitors.[8]

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine at the C2 position is activated by the electron-withdrawing nitro group at C3 and the ring nitrogen, making it susceptible to displacement by various nucleophiles (e.g., amines, thiols, alcohols). This is a common strategy for building molecular complexity.

-

Nitro Group Reduction: The nitro group can be selectively reduced to an amine, creating a new site for derivatization, such as amide bond formation or diazotization. This new amino group, positioned ortho to the original C4-amine, can be used to construct fused heterocyclic systems.

-

Directed Chemistry: The existing amine and methyl groups can be used to direct further reactions or can be modified themselves, providing a rich chemical toolbox for the medicinal chemist.

Safety and Handling

As a Senior Application Scientist, I must emphasize that proper safety protocols are non-negotiable.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.

-

Ventilation: Handle all reagents and the product in a well-ventilated chemical fume hood. Phosphorus oxychloride is highly corrosive and reacts violently with water.

-

Hazard Profile: Nitrated aromatic compounds can be energetic and should be handled with care. Chlorinated organic compounds carry their own toxicological profiles. Consult the Safety Data Sheet (SDS) for all reagents before beginning any work.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

References

- Google Patents: CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine. Describes nitration conditions for dichloropyridine using nitric and sulfuric acids.

- Google Patents: US4310671A - Process for producing 2,6-dichloro-3-nitropyridine. Details the use of oleum in the nitration of 2,6-dichloropyridine.

- Google Patents: CN110218177B - Preparation method of 2, 6-dichloro-3-nitropyridine. Discusses alternative synthesis routes for dichloronitropyridines.

-

Royal Society of Chemistry: Electronic Supplementary Information. Provides representative NMR data for various substituted nitroanilines and related compounds. URL: [Link]

-

ResearchGate: Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine. Describes the synthesis and reactivity of a structurally related nitropyridine. URL: [Link]

- Google Patents: CN104974085A - Preparation method of 2-chloro-4-aminopyridine. Outlines a multi-step synthesis involving nitration and reduction on a chloropyridine scaffold.

- Google Patents: WO2010089773A2 - Process for preparation of nitropyridine derivatives. Describes various transformations of nitropyridine compounds.

-

MDPI: Nitropyridines in the Synthesis of Bioactive Molecules. A review highlighting the importance of nitropyridines as intermediates in the synthesis of pharmaceuticals. URL: [Link]

- Google Patents: US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine. Provides detailed characterization data (NMR, IR, MS) for a closely related compound.

- Google Patents: US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. Discusses various synthetic routes to substituted aminopyridines.

- Google Patents: CN102532010B - Preparation method of 2-chloro-3-aminopyridine. Details chlorination and reduction steps in pyridine synthesis.

- Google Patents: CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-. Describes the nitration of 2-chloro-4-aminopyridine, yielding isomers.

-

ProQuest: N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Provides detailed analytical methods (NMR, HRMS) for a complex nitropyridine derivative. URL: [Link]

-

PrepChem: Synthesis of (b) 4-Chloro-2,6-dimethyl-3-nitropyridine. Details a procedure for converting a dimethyl-nitropyridone to a chloropyridine using POCl₃. URL: [Link]

-

NIST WebBook: 2-Amino-4-methyl-3-nitropyridine. Provides a reference IR spectrum for a structurally similar compound. URL: [Link]

-

ResearchGate: FTIR Spectrum of 2-chloro-6-methyl pyridine. Reference to the IR spectrum of a related precursor. URL: [Link]

-

PubChem: 2-Amino-4-methyl-3-nitropyridine. Database entry with spectral information for a related compound. URL: [Link]

-

Anichem: this compound. Commercial listing of the target compound. URL: [Link]

-

ResearchGate: (PDF) FTIR Spectrum of 2-chloro-6-methyl pyridine. PDF of a study containing the FTIR spectrum of a related compound. URL: [Link]

-

YouTube: Introduction to IR Spectroscopy - Amines. A tutorial on identifying key IR peaks for amines. URL: [Link]

Sources

- 1. 2-Chloro-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-Amino-4-methyl-3-nitropyridine [webbook.nist.gov]

- 6. youtube.com [youtube.com]

- 7. biosynth.com [biosynth.com]

- 8. mdpi.com [mdpi.com]

A Technical Guide to 2-Chloro-6-methyl-3-nitropyridin-4-amine (CAS 1026907-18-5): Properties, Synthesis, and Applications in Drug Discovery

Introduction: The Strategic Value of a Polysubstituted Pyridine Scaffold

In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are of paramount importance, with the pyridine ring serving as a "privileged structural motif" in drug design.[1] As of 2021, approximately 14% of N-heterocyclic drugs approved by the FDA contained a pyridine moiety.[1] Within this class, functionalized nitropyridines are exceptionally valuable as versatile intermediates. Their utility stems from the predictable reactivity imparted by the electron-withdrawing nitro group, which can be readily transformed into other functional groups or used to direct further substitutions on the aromatic core.[1]

This guide provides an in-depth technical overview of 2-Chloro-6-methyl-3-nitropyridin-4-amine (CAS: 1026907-18-5), a polysubstituted pyridine building block. We will explore its core physicochemical and spectroscopic properties, discuss its chemical reactivity and synthetic utility, and provide field-proven insights into its application for researchers, scientists, and drug development professionals. The strategic placement of the chloro, amino, nitro, and methyl groups makes this molecule a highly adaptable precursor for the synthesis of complex molecular architectures, particularly in the development of novel therapeutics.

Physicochemical and Spectroscopic Profile

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, stoichiometry calculations, and material handling.

| Property | Value | Source(s) |

| CAS Number | 1026907-18-5 | [2][3] |

| Molecular Formula | C₆H₆ClN₃O₂ | [2][3] |

| Molecular Weight | 187.58 g/mol | [2][3] |

| Typical Purity | >95% | [3] |

| Canonical SMILES | CC1=CC(=C(C(=N1)Cl)[O-])N | [2] |

Predicted Spectroscopic Profile

-

¹H NMR Spectroscopy: In a solvent like DMSO-d₆, the spectrum is expected to show three distinct signals:

-

A singlet for the aromatic proton on the pyridine ring (C5-H), likely in the δ 7.0-8.5 ppm region.

-

A broad singlet for the two amine protons (-NH₂), which may be exchangeable with D₂O. Its chemical shift can vary widely depending on solvent and concentration.

-

A sharp singlet for the three methyl protons (-CH₃), expected in the δ 2.2-2.7 ppm region.

-

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands corresponding to its functional groups:

-

N-H stretching: A pair of medium-to-sharp bands in the 3300-3500 cm⁻¹ region for the primary amine.

-

C-H stretching: Aromatic and aliphatic C-H stretches just above and below 3000 cm⁻¹, respectively.

-

C=C/C=N stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

-

N=O stretching (asymmetric & symmetric): Two strong, characteristic bands for the nitro group, typically around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹.

-

C-Cl stretching: A band in the fingerprint region, typically 600-800 cm⁻¹.

-

-

Mass Spectrometry: The mass spectrum should clearly show the molecular ion (M⁺) peak. A critical diagnostic feature will be the presence of a characteristic isotopic pattern for chlorine: a peak at M+2 with an intensity approximately one-third that of the M⁺ peak, confirming the presence of a single chlorine atom.

Chemical Synthesis and Reactivity

Proposed Synthesis Pathway

While multiple routes to substituted nitropyridines exist, a plausible and direct synthesis of this compound involves the regioselective nitration of the corresponding 4-amino-2-chloro-6-methylpyridine precursor. The amino group is a strong activating group, directing electrophiles to the ortho and para positions. In this case, the C3 position is ortho to the amine and is the target for nitration.

Caption: Proposed synthetic route via electrophilic nitration.

Causality Behind Experimental Choices: The use of a strong acid mixture like sulfuric and nitric acid is standard for nitrating aromatic rings, especially those that are not highly activated. Careful temperature control is critical to prevent over-nitration and ensure safety, as nitration reactions can be highly exothermic.

Key Reactivity Patterns for Synthetic Application

The true value of this compound lies in its predictable reactivity, which allows it to serve as a versatile branching point in a synthetic sequence.

-

Nucleophilic Aromatic Substitution (SNAr): This is arguably the most significant reaction pathway for this molecule. The chlorine atom at the C2 position is highly activated towards nucleophilic attack due to the powerful electron-withdrawing effects of the adjacent nitro group at C3 and the ring nitrogen.[4] This allows for the efficient and regioselective introduction of a wide variety of nucleophiles (e.g., primary/secondary amines, alcohols, thiols) to build molecular complexity. The reaction typically proceeds under mild conditions, often requiring only a base to scavenge the liberated HCl.

-

Reduction of the Nitro Group: The nitro group is a synthetic linchpin, readily converted to a primary amine. This transformation is fundamental in medicinal chemistry for introducing a basic center or a point for further functionalization (e.g., amide or sulfonamide formation). Standard reduction conditions include:

-

Catalytic hydrogenation (e.g., H₂ over Pd/C).

-

Metal-acid systems (e.g., Fe/HCl, SnCl₂/HCl). This reduction unmasks a valuable 2-chloro-6-methylpyridine-3,4-diamine scaffold.

-

-

Reactions of the C4-Amine: The existing primary amine at the C4 position can undergo standard transformations such as acylation, sulfonylation, or alkylation, provided that the chosen reaction conditions are compatible with the rest of the molecule.[5]

Applications in Drug Discovery and Medicinal Chemistry

This compound is not an end-product but a strategic intermediate. Its utility is demonstrated by the frequent use of similar nitropyridine cores in the synthesis of high-value, biologically active molecules.[1]

-

Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted aminopyridine core. The reactivity of this building block allows for the systematic exploration of chemical space around the pyridine scaffold. For instance, related 2-aminopyridine derivatives have been used to synthesize potent inhibitors of Janus kinase 2 (JAK2) and glycogen synthase kinase 3 (GSK3).[1][6]

-

Precursor for Fused Heterocycles: The diamino intermediate formed after nitro reduction is a classic precursor for forming fused heterocyclic systems like imidazopyridines or triazolopyridines. These fused systems are common motifs in pharmacologically active compounds.

-

Fragment-Based Drug Discovery (FBDD): As a well-defined, reactive fragment, this molecule is suitable for FBDD campaigns where chemists seek to "grow" a fragment into a more potent lead compound by adding substituents at the reactive chloro-position.

Exemplary Experimental Protocol: SNAr Reaction

To illustrate the practical utility of this reagent, the following protocol describes a general procedure for a nucleophilic aromatic substitution reaction. This self-validating system includes reaction setup, workup, and purification steps.

Objective: To synthesize an N-substituted 6-methyl-3-nitro-2-(piperidin-1-yl)pyridin-4-amine derivative.

Methodology:

-

Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq).

-

Add an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to create a ~0.2 M solution.

-

Add piperidine (1.1 eq) to the stirring solution.

-

Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 eq).

-

Rationale: An anhydrous polar aprotic solvent is chosen to dissolve the reactants and facilitate the SNAr mechanism. The excess base is crucial to neutralize the HCl formed during the reaction, driving it to completion.

-

-

Reaction Execution:

-

Heat the reaction mixture to 60-80 °C using an oil bath.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

-

-

Workup and Extraction:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and a suitable organic solvent like ethyl acetate.

-

Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and DMF.

-

Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Rationale: The aqueous workup removes the water-soluble solvent (DMF), the base, and its salt. The brine wash further aids in phase separation.

-

-

Purification and Characterization:

-

Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product and remove the solvent in vacuo.

-

Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. While a specific Material Safety Data Sheet (MSDS) must be consulted from the supplier, data from closely related compounds provides a strong safety baseline.

-

Hazards: Similar chloro-nitro-aminopyridines are classified as harmful if swallowed, harmful in contact with skin, and may cause skin and serious eye irritation.[7] Inhalation of dust should be avoided.[8]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and chemically resistant gloves.[7][8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in synthetic and medicinal chemistry. Its value is derived from the predictable and versatile reactivity of its multiple functional groups. The activated chlorine atom allows for facile SNAr reactions, while the reducible nitro group provides a gateway to further functionalization and the creation of complex diamine scaffolds. For drug discovery professionals, this compound represents a valuable building block for constructing libraries of novel compounds and for the targeted synthesis of potential therapeutic agents, particularly in areas like kinase inhibition.

References

- This compound | 1026907-18-5 | BRB90718 - Biosynth. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5PtBxOWxcsLYtHrr6ZPGr0CbFm-6HxnbaREd1StVoKaWW_uzbTLW7KorgbIHMMI7CtRLXAcLps4nsUn4wuaPAoDVl5JBzvL5WasEdHpWUL1GxZD0FEQhWXtDNeeXfMec99kqn-B6eXe3ecfnrbVjLkJ4nqvvmzB5a2DoGtZ_botaQYWKk-exqeszOfEys]

- This compound In Stock - Anichem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsOA9mdsVw1HV4bPZn6Ew5uQ8tXDvP1Yaywly_i4b2oA6tfqilyP4pIqHLfcPFwsbunr7YwEaU_VsZRPqja8zmCLygrkrdsP4jETrZc6Z-8tLTiIaiCfnuF0nlmgLfus8V5LlylSc02A==]

- CAS:56057-19-3, 6-氯-5-硝基-2-甲基吡啶 - 毕得医药. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2FhPb9r3uOys2ANiyIjf_wkgJX39CQZt4UeI6E-x1I3lew6-5uw_sQc9Zfe2S8W_nLOu2GjacPR6zY4D0-RLmg3Mdw_9nj9duX4gMCk2TOKIRjh4TKlcmZHBj4ocWfaM7A_ieSif_ciyLx3mt]

- 2 6 dichloro 3 nitropyridin 4 amine at ₹ 1450/kg | Chemical Intermediates in Hyderabad | ID. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIe0J00BmDctorQml7jYWQlVoMKrSTZX5S7KWshTtGa9EuIUdljV_r-5w-NyZSyyVYzrGs72tdf_EE6OqGqXV0zlgkx4iBVXvpOZQAE4bWZ8dL4a6y7D4s2c1ObZIvdURKXz4iH5wqZ1TKVxwPUJUFQL9NYJsHxYNM7e-Q-ZiltHMD24TNqgg6VBslFU_kAm3cXors0LE=]

- 2-chloro-4-methyl-6-nitropyridin-3-amine | Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5QDlD_Xnd94y0TGLxodLkbI4jG6xrWyFE3itGJKT9RrtJnYBYFQYxxs2GHy3qetHIwAgCH9rxr6VEkwR3CFckC0WtGHly-UmcHSfo0hEQi6AqwdGRFk81KhzTqCDp5Gwq85hUeLV-wfMkkyE6ceQ0dJImHkdvcCP4wkZIxpAtS5f9R_-TTgVaZP20kpg4MEvP4ceqCXbZ3kF-0gNxNrl3Hg4jdTNe_JKlLYetW1tn9CwZ7P6acgqhjpXzw7sOXt9aXCUMMBbxbJ4PNVw4_OdfRjEFSIp_RGP2sEsOag9EllwovfkY4q2qqm07XSmujUOQiLoskYuMrjZ5hAENRQ==]

- 2-Chloro-6-methyl-3-nitropyridine | 56057-19-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvV0cP0MmC_2V5c9v8LDnolIRYGO7ut90PE0sfbKNQWsNSZkT9kpVxVkor8Z4ShvUUVhQe06vpUZraNWzFEBS-Z62D_1Woxs-Bew0ny3sLEXdFkaIdQxIowtAXuoZ4KeT3irHMaw==]

- SAFETY DATA SHEET - (Generated by Foxit PDF Creator © Foxit Software). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKZXjMU46F3O1B7Y4bBJfsMwMnhdrfldoMTIIAmUE3aD9Ein6_NtP7EMz0qxtuKaV7Hdrsow_xMakookf4audnpDywTYw61CjGi76LxYmYXbxTk0NoR9jf0Aw0_inLbHnjuf_eFGOJWXEXZbYNHzVpEAdxDxhv9F_p58cOmohXYAUGnYgl1Ed7RZgszkfqdQqzu-QSOVX0UVQnRIrWArVMTsmiEwXJWQUyI-aYLxM-MCX4ScZknUYZsTDwVvaZ]

- How to prepare and use 2-Chloro-3-nitro-6-methylpyridine? - FAQ - Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVTY2-QQljEFZ3sWPw20inT7bnE7w06z8GXfbT_SruG8glnrt2AwmkmuYauE-DfpcRie8OT7Zd87XaNXlemWH4YdoJrgarUxesx2vYvtkrhDwwH2wrDH18gOrpIcnk7VFd3jsfU0Q-aCiUllo7aziGe1tCfZp7d7WVfqTIdJs2Of-Hwv-ExUqBQX4=]

- A75706 - SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtiy476tM2ZX6YWLHWcf2DmKQ1qrtm_iDMFl-wepOapx8TcXfTCxuaAPk3gcgU5S5KiIrKEz0oyP1JuNHp05wNU2Qq1mjByzRE0Pg1XPRz0M9ZZot1erwLuuXcvKEqhYbMI8bKuUsIUl4yJ4LwLsA-]

- Safety Data Sheet - Biosynth. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCtoM-wyn1D5qQgzmpSBkC6PcTK--txPxS3CbckD7Jh1C20M8Mi25xCLwM6xP_n3CMZhspnf_oq5AeiSFyNM55Kg1pXCvS4CTrDWd9JeXMwgqU3B6c0L4l-gmkTalDAuEjeH8FuDJoIq_sNHoEVlu6dggjjUA445X-kk03xA==]

- SAFETY DATA SHEET - TCI Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJzFdztjLD0699HsyfgsCa0HIcGfUoE2QzfzBtvtLmd_-P75H-8LzghjcUEk1PfTYYrElUaetNdNonjh2CtedxAxWGUT9j08CX7Y8s-0CzqUuqqepNVAvpJ7ZBwVSBnTytbGrvsVRKbfQymhOufUzL_Q==]

- Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqSXPI7gS69jMODqqi5hqR4rMNYjMaLM-ghRiGDSTP7SGnIIHptVJBArnwywSzXOXbBsHtRbVMVibokzRFlcv-3Aa4znm2teRsp9nEebOf7NUzUXnjwrN3CumzuXd4j81IBsDKmYip5NL0nm_wZJW5r1XJWsH9w09qFNrQ7dFzbcujs7Z4HMgcpE1cb0glBD_m3k26e7Wwh9QHaYZLyMEVcBUtmlBhn8KeOkHuFGurzAs0VGV3zTVPNGAHCTdgElhSLOI=]

- MSDS of 2-Amino-6-chloro-3-nitropyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1X4vC6s3leY5J_00iEIwzUASD4SLFAjwGQh0ExD3JgD21uYGKOAR3OSe-yrVWJN7VLrxfsCf5R1Ftio_aGcNL5LjKFdQKKZ-OrlZZXD9tDhyszS-Ca_4obvVxy-FbD-Dw8dxNKZIVUxuA]

- 1026907-18-5|this compound - BLDpharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGQRuWnT4ldkqscjPwFYCwRDuZTfTtgO5-fuRm7sZqBzRebLNAx_FmfQikV8iT2YknKhXVassfi-9o3IVyZVRO0HXM4D2azws754WE6rfoiADg7lotQDykTrLlEc1PCZ0wbn-LyS8lQenI3TkoXQ==]

- 2,6-Dichloro-3-nitropyridin-4-amine | C5H3Cl2N3O2 | CID 282740 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQbpZw4pLQPjtFq31pvGXWVC_8RdwAiqKce0oD1U5AKUyGOVfZUhYUjGDDbA-yHQ_TGx3sDw-0XgbDQsBs07cVd1l9P0d8E9_b96HEjl1nRYJdX3jgow3H9NPkB8XAM-ASsZKWaST23g_nqHhq1p_vj1CHzypRTPQcVycP64QGuxwhTizxirOQ]

- 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG50KuQ7iF3Pctx66yLwYzRjPpUWgdt0ApZAOtAuxdE9EUvsO_mTTa0iBD1EsMGc29XgsM_ZOwbNkh-4RR2AkiMQX1kD1OxK_LTceZx7iFhwA1GQpxQrsOGBjmeaz5aNZ8M73zgnVS3wYjE0XMbYPsg6w4PnTVgTNrD2bKD_CzI2bmbXO8S]

- Nitropyridines in the Synthesis of Bioactive Molecules - PMC - PubMed Central - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9318630/]

- WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents. [URL: https://patents.google.

- Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. [URL: https://chemistry.stackexchange.com/questions/75179/regioselectivity-of-an-amination-reaction-of-2-6-dichloro-3-nitropyridine]

- CAS 27048-04-0 2-Amino-6-chloro-3-nitropyridine - BOC Sciences. [URL: https://www.bocsci.com/product/2-amino-6-chloro-3-nitropyridine-cas-27048-04-0-408998.html]

- Spectral Information - PubChem - NIH. [URL: https://pubchemblog.ncbi.nlm.nih.

- 2-Chloro-4-methyl-3-nitropyridine synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/23056-39-5.html]

- 2-Amino-6-chloro-3-nitropyridine | 27048-04-0 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6717552.htm]

- NMR, mass spectroscopy, IR - finding compound structure? [URL: https://www.researchgate.net/post/NMR_mass_spectroscopy_IR-finding_compound_structure]

- NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy - Universal Class. [URL: https://www.universalclass.com/articles/science/chemistry/nmr-mass-spectrometry-and-infrared-ir-spectroscopy.htm]

- Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. [URL: https://www.mdpi.com/1420-3049/27/14/4516]

- Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps. [URL: https://www.chemistrysteps.

- Amine Reactivity - MSU chemistry. [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/amine1.htm]

- Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. [URL: https://www.youtube.

- 2-Amino-6-chloro-3-nitropyridine | 27048-04-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [URL: https://www.tcichemicals.com/IN/en/p/A1756]

- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents. [URL: https://patents.google.

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. This compound - Anichem [anichemllc.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Amine Reactivity [www2.chemistry.msu.edu]

- 6. mdpi.com [mdpi.com]

- 7. biosynth.com [biosynth.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Chloro-6-methyl-3-nitropyridin-4-amine: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic route, and the expected reactivity of 2-Chloro-6-methyl-3-nitropyridin-4-amine (CAS No. 1026907-18-5). This molecule is a functionalized pyridine derivative of interest in medicinal chemistry and materials science due to its potential as a versatile building block. The strategic placement of chloro, methyl, nitro, and amino groups on the pyridine ring imparts a unique electronic and steric profile, making it a valuable intermediate for the synthesis of more complex molecular architectures.

Core Molecular Attributes

This compound is a substituted pyridine with the molecular formula C₆H₆ClN₃O₂ and a molecular weight of approximately 187.58 g/mol .[1] The presence of both electron-donating (amino and methyl) and electron-withdrawing (nitro and chloro) groups on the pyridine ring suggests a nuanced chemical behavior, particularly in reactions involving the aromatic system.

Structural and Physical Properties

While experimental data for this specific compound is not widely published, its physical properties can be predicted based on its structure and comparison with analogous compounds.

| Property | Predicted Value/Observation |

| Appearance | Likely a yellow to orange crystalline solid, a common characteristic of nitroaromatic compounds. |

| Molecular Formula | C₆H₆ClN₃O₂ |

| Molecular Weight | 187.58 g/mol [1] |

| Melting Point | Expected to be in the range of 150-200 °C. This estimation is based on related compounds such as 2-Amino-6-chloro-3-nitropyridine (195-199 °C) and 2,6-dichloro-3-nitropyridin-4-amine (148-150°C).[2][3] |

| Boiling Point | Not readily available and likely to decompose at higher temperatures. |

| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like dimethyl sulfoxide (DMSO), chloroform, and ethyl acetate, similar to other substituted nitropyridines.[2] |

| CAS Number | 1026907-18-5[1] |

Spectroscopic Profile: A Predictive Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, exhibiting three main signals:

-

Aromatic Proton: A singlet for the proton at the 5-position of the pyridine ring. Its chemical shift would likely be in the aromatic region (δ 7.0-8.5 ppm).

-

Amino Protons: A broad singlet corresponding to the two protons of the amino group. The chemical shift of this signal can vary depending on the solvent and concentration but is typically observed in the δ 4.0-6.0 ppm range.

-

Methyl Protons: A singlet for the three protons of the methyl group, expected to appear upfield in the δ 2.0-2.5 ppm region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. Six distinct signals are anticipated for the six carbon atoms of the pyridine ring and the methyl group:

-

Pyridine Ring Carbons: Five signals in the δ 110-160 ppm range. The carbons attached to the nitro group (C3) and the chlorine atom (C2) are expected to be significantly deshielded. The carbon bearing the amino group (C4) and the methyl group (C6) will also show characteristic shifts.

-

Methyl Carbon: A signal in the aliphatic region, typically around δ 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| N-H (Amino) | 3300-3500 (two bands) | Symmetric and asymmetric stretching[4] |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C-H (Methyl) | 2850-2960 | Stretching |

| N-O (Nitro) | 1500-1550 and 1300-1350 | Asymmetric and symmetric stretching |

| C=C, C=N (Aromatic) | 1400-1600 | Ring stretching |

| C-N (Amino) | 1250-1350 | Stretching[4] |

| C-Cl | 600-800 | Stretching |

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (approximately 187.58). A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in a roughly 3:1 ratio) will be a key feature for structural confirmation. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other small neutral molecules.

Synthesis and Reactivity: A Mechanistic Perspective

Plausible Synthetic Pathway

Caption: Proposed synthetic route via nucleophilic aromatic substitution.

Experimental Protocol (Hypothetical):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dichloro-3-nitropyridine in a suitable solvent such as ethanol or isopropanol.

-

Amination: Add a solution of ammonia in the chosen solvent (or an aqueous solution of ammonia) to the flask. The reaction may proceed at room temperature or require gentle heating.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices: The choice of a dichlorinated precursor is strategic as the two chlorine atoms have different reactivities. The chlorine at the 2-position is ortho to the strongly electron-withdrawing nitro group, making it more susceptible to nucleophilic attack. The 6-position is para to the nitro group, which also enhances reactivity, but the ortho effect is generally stronger.[5] The use of ammonia as the nucleophile directly introduces the desired amino group. The choice of solvent and temperature would be optimized to ensure regioselectivity and maximize the yield.

Chemical Reactivity: The Role of Functional Groups

The reactivity of this compound is governed by the interplay of its functional groups.

Caption: Key reactive sites of this compound.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is activated towards nucleophilic attack by the adjacent electron-withdrawing nitro group.[5] This makes the compound a valuable substrate for introducing a wide range of nucleophiles (e.g., alkoxides, thiolates, and other amines) at this position. This reactivity is central to its utility as a building block in drug discovery.

-

Reactions of the Amino Group: The primary amino group at the 4-position is nucleophilic and can undergo typical amine reactions such as acylation, alkylation, and diazotization, allowing for further functionalization of the molecule.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation opens up possibilities for synthesizing diamino-substituted pyridines, which are important scaffolds in medicinal chemistry.

Safety and Handling

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

-

Health Hazards: The compound is likely to be harmful if swallowed, inhaled, or absorbed through the skin. It may cause skin and eye irritation.[6]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7]

Conclusion

This compound is a promising heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its array of functional groups provides multiple handles for chemical modification, enabling the synthesis of diverse and complex molecular structures. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation for its use in research and development by offering predicted properties, a plausible synthetic strategy, and an analysis of its expected reactivity, all grounded in the established principles of organic chemistry.

References

-

Stack Exchange. (2017, February 24). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from [Link]

-

UCLA Chemistry and Biochemistry. (n.d.). IR: amines. Retrieved from [Link]

-

A-Star Research. (n.d.). A75706 - SAFETY DATA SHEET. Retrieved from [Link]

-

Stack Exchange. (2017, February 24). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from [Link]

-

UCLA Chemistry and Biochemistry. (n.d.). IR: amines. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. PubChemLite - this compound (C6H6ClN3O2) [pubchemlite.lcsb.uni.lu]

- 3. 2-Amino-4-methyl-3-nitropyridine [webbook.nist.gov]

- 4. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]

- 5. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]

- 6. biosynth.com [biosynth.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Structural Elucidation of 2-Chloro-6-methyl-3-nitropyridin-4-amine

Abstract

This technical guide provides a comprehensive, multi-technique approach to the unambiguous structural elucidation of 2-Chloro-6-methyl-3-nitropyridin-4-amine (C₆H₆ClN₃O₂), a substituted pyridine derivative of interest in medicinal chemistry and materials science.[1] For researchers, synthetic chemists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is non-negotiable for understanding its reactivity, biological activity, and intellectual property claims. This document details an integrated analytical workflow, synthesizing data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction. Each section explains the causality behind experimental choices and provides validated, step-by-step protocols to ensure reproducible and trustworthy results.

Introduction: The Imperative for Structural Verification

This compound is a highly functionalized heterocyclic compound. The pyridine scaffold is a cornerstone in medicinal chemistry, and its derivatives are widely explored for novel therapeutic agents.[2] The specific arrangement of the chloro, methyl, nitro, and amine substituents on the pyridine ring dictates the molecule's electronic properties, potential for hydrogen bonding, and overall stereochemistry. An incorrect structural assignment can derail a research program, leading to flawed structure-activity relationship (SAR) studies and wasted resources.

Therefore, a rigorous, multi-faceted analytical strategy is not merely good practice; it is a foundational requirement for scientific integrity. This guide presents a logical progression of techniques, beginning with methods that define the molecular framework and functional groups (NMR, IR, MS) and culminating in the definitive three-dimensional structure provided by X-ray crystallography.

Integrated Analytical Workflow

Caption: Integrated workflow for structural elucidation.

Spectroscopic Analysis: Assembling the Pieces

Spectroscopic methods provide detailed information about the chemical environment of atoms and the bonds that connect them.

Mass Spectrometry (MS)

Mass spectrometry is the first essential step, as it provides the molecular weight and elemental formula of the compound.[3]

-

Objective: To confirm the molecular weight (MW) and deduce the molecular formula (C₆H₆ClN₃O₂).

-

Rationale: High-resolution mass spectrometry (HRMS) can distinguish between isotopes, providing an exact mass that corresponds to a unique elemental composition. The presence of a chlorine atom is readily identified by the characteristic M+ and M+2 isotopic pattern with an approximate 3:1 intensity ratio.[3]

-

Expected Results: The molecular ion peak (M+) for this compound is expected at an m/z corresponding to its molecular weight of 187.6 g/mol .[1] The fragmentation pattern may show losses of key groups such as the nitro group (-NO₂, 46 Da), a chlorine atom (-Cl, 35/37 Da), or a methyl radical (-CH₃, 15 Da), which helps to corroborate the proposed structure.[3][4][5]

| Ion | Predicted m/z | Interpretation |

| [M]+ | 187/189 | Molecular ion (with ³⁵Cl/³⁷Cl isotopes) |

| [M-NO₂]+ | 141/143 | Loss of the nitro group |

| [M-Cl]+ | 152 | Loss of the chlorine atom |

| [M-CH₃]+ | 172/174 | Loss of the methyl group |

Table 1: Predicted Mass Spectrometry Data.

Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer for high mass accuracy.

-

Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500.

-

Analysis: Determine the exact mass of the molecular ion peak and use software to generate a predicted elemental formula. Compare the experimental isotopic pattern for chlorine with the theoretical pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.

-

Objective: To confirm the presence of N-H (amine), N-O (nitro), C=C/C=N (aromatic), and C-H (methyl) bonds.

-

Rationale: Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint." The nitro group, in particular, has strong, characteristic stretching vibrations.[6][7]

-

Expected Results: The spectrum should display distinct absorption bands corresponding to the key functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | N-H Stretch | 3300-3500 (likely two bands for -NH₂) |

| Aromatic Ring (C-H) | C-H Stretch | ~3050-3150 |

| Methyl (C-H) | C-H Stretch | ~2850-2960 |

| Aromatic Ring | C=C & C=N Bending | 1450-1600 |

| Nitro (NO₂) | Asymmetric N-O Stretch | 1550-1475[6] |

| Nitro (NO₂) | Symmetric N-O Stretch | 1360-1290[6] |

| C-Cl | C-Cl Stretch | 600-800 |

Table 2: Predicted FTIR Absorption Frequencies.

Protocol: FTIR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for mapping the carbon-hydrogen framework of a molecule.[8][9] A combination of 1D (¹H, ¹³C) and 2D experiments is essential for a complete assignment.

-

Objective: To determine the number of unique proton and carbon environments, their connectivity, and their spatial relationships.

-

Rationale: The chemical shift of a nucleus is highly sensitive to its local electronic environment.[10] Coupling patterns (splitting) in ¹H NMR reveal which protons are adjacent to each other, while 2D NMR experiments like COSY and HMBC establish direct and long-range H-H and C-H correlations, respectively.[11]

-

Expected ¹H NMR Results:

-

Methyl Protons (-CH₃): A singlet integrating to 3H, likely in the range of δ 2.2-2.6 ppm.

-

Amine Protons (-NH₂): A broad singlet integrating to 2H. Its chemical shift can be highly variable (δ 4.0-6.0 ppm) and depends on solvent and concentration.

-

Aromatic Proton (Ar-H): A singlet integrating to 1H. Due to the electron-withdrawing effects of the nitro and chloro groups, this proton is expected to be downfield, likely in the range of δ 7.5-8.5 ppm.

-

-

Expected ¹³C NMR Results:

-

Six distinct carbon signals are expected.

-

Methyl Carbon (-CH₃): An upfield signal around δ 15-25 ppm.

-

Aromatic Carbons (C-H, C-Cl, C-N, etc.): Four signals in the aromatic region (δ 110-160 ppm). The carbons directly attached to electronegative atoms (Cl, N) will be the most downfield.

-

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale for Chemical Shift |

| -CH₃ | ~δ 2.4 ppm (s, 3H) | ~δ 20 ppm | Standard aliphatic methyl group attached to an aromatic ring. |

| -NH₂ | ~δ 5.5 ppm (br s, 2H) | - | Exchangeable protons, broad signal. |

| Ar-H (at C5) | ~δ 8.0 ppm (s, 1H) | ~δ 115 ppm | Shielded by the adjacent amine group but deshielded by the ring system. |

| Ar-C-NH₂ (C4) | - | ~δ 145 ppm | Carbon attached to electron-donating amine group. |

| Ar-C-NO₂ (C3) | - | ~δ 130 ppm | Carbon attached to strongly electron-withdrawing nitro group. |

| Ar-C-Cl (C2) | - | ~δ 150 ppm | Deshielded by electronegative chlorine and ring nitrogen. |

| Ar-C-CH₃ (C6) | - | ~δ 155 ppm | Carbon attached to the methyl group and adjacent to the ring nitrogen. |

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃).

Caption: NMR experimental logic for connectivity mapping.

Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR: Acquire a standard 1D proton spectrum. Ensure proper shimming for high resolution. Integrate all peaks.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

-

2D COSY: Run a standard gradient-selected COSY experiment to identify any H-H spin systems (though none are expected in this specific molecule, it is good practice).

-

2D HMBC: Acquire a ¹H-¹³C HMBC spectrum to establish 2- and 3-bond correlations. This is critical for assigning quaternary carbons by correlating them to nearby protons (e.g., correlating the methyl protons to C6 and C5).

-

Data Analysis: Use NMR processing software to assign all proton and carbon signals, building the molecular skeleton based on the observed correlations.

X-ray Crystallography: The Gold Standard

While spectroscopy provides compelling evidence, single-crystal X-ray diffraction provides the definitive, unambiguous proof of structure, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in space.[12][13]

-

Objective: To obtain a high-resolution 3D model of the molecule.

-

Rationale: The diffraction pattern of X-rays passing through a single crystal is directly related to the electron density within the crystal's unit cell. Mathematical analysis of this pattern allows for the reconstruction of the precise atomic positions.[12]

-

Expected Results: A solved crystal structure that confirms the connectivity proposed by NMR and MS. The data will also reveal intermolecular interactions, such as hydrogen bonding involving the amine and nitro groups, which dictate the crystal packing.

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Growing a high-quality single crystal is often the most challenging step.[13] Slow evaporation of a saturated solution is a common method.[14]

-

a. Dissolve the compound in a solvent in which it is moderately soluble (e.g., ethanol, ethyl acetate, or a mixture).

-

b. Filter the solution to remove any dust or particulate matter.

-

c. Loosely cover the container and allow the solvent to evaporate slowly and undisturbed over several days.

-

-

Crystal Mounting: Select a suitable crystal (typically 0.1-0.3 mm in size) with well-defined faces and mount it on a goniometer head.

-

Data Collection: Place the crystal in a diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

-

Structure Solution and Refinement:

-

a. The diffraction data is processed to determine the unit cell dimensions and space group.

-

b. The structure is "solved" using computational methods to determine the initial phases and atomic positions.

-

c. The atomic model is "refined" to achieve the best possible fit between the calculated and observed diffraction data. The final R-factor is an indicator of the quality of the final structure (typically <5% for a good structure).

-

Conclusion: Synthesizing the Data for Unambiguous Elucidation

References

-

Hangzhou Better Chemtech Ltd. (2025). What is the mass spectrum of 2 - Chloropyridine? - Blog. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. UCLA Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Retrieved from [Link]

-

University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. Retrieved from [Link]

-

Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

Chem-Station. (2024). NMR Basics: Guide for Analysis and Interpretation. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Interpreting NMR. Retrieved from [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. yufengchemicals.com [yufengchemicals.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 9. NMR Basics: Guide for Analysis and Interpretation | Chem-Station Int. Ed. [en.chem-station.com]

- 10. Interpreting | OpenOChem Learn [learn.openochem.org]

- 11. emerypharma.com [emerypharma.com]

- 12. excillum.com [excillum.com]

- 13. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 14. How To [chem.rochester.edu]

Synthesis of 2-Chloro-6-methyl-3-nitropyridin-4-amine: A Technical Guide for Drug Development Professionals

Introduction: Strategic Importance of the Target Moiety

2-Chloro-6-methyl-3-nitropyridin-4-amine is a highly functionalized pyridine derivative. Its specific arrangement of chloro, methyl, nitro, and amino groups makes it a versatile building block in medicinal chemistry and drug development. The pyridine core is a common scaffold in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The substituents on this particular molecule offer multiple reaction sites for diversification, enabling the construction of complex molecular architectures and facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide provides an in-depth examination of the most logical and efficient synthesis of this key intermediate.

Synthetic Strategy: A Chemist's Perspective

The synthesis of a polysubstituted aromatic ring like this compound requires careful planning to ensure correct regiochemistry. A retrosynthetic analysis suggests that the final nitration of a pre-existing aminopyridine is the most logical approach.

Core Directive: The key to this synthesis is controlling the position of the incoming nitro group. The powerful activating and ortho-directing effect of the C4-amino group is the primary strategic tool. By introducing this group early, we can direct the subsequent electrophilic nitration to the desired C3 position.

The proposed forward synthesis, therefore, hinges on one critical transformation: the regioselective nitration of 2-chloro-6-methylpyridin-4-amine. While direct literature for this exact three-step synthesis is sparse, the principles are well-established and strongly supported by analogous preparations of similar compounds.

The Core Synthetic Pathway: From Precursor to Product

The most scientifically sound and efficient route to the target compound is a two-step process starting from a commercially available or readily synthesized precursor, 2-amino-6-methylpyridine.

dot

Figure 1: Proposed overall synthetic workflow.

Principle: Controlling Regioselectivity in Pyridine Nitration

The pyridine ring is inherently electron-deficient and thus resistant to electrophilic aromatic substitution like nitration. However, the presence of a strong electron-donating group, such as an amino group (-NH2), dramatically alters this reactivity. The C4-amino group in the key intermediate, 2-chloro-6-methylpyridin-4-amine, activates the ring and strongly directs incoming electrophiles to its ortho positions (C3 and C5).

-

Expertise & Causality: The choice to nitrate at the final step is deliberate. The C4-amino group's directing effect is paramount. While the C6-methyl group also weakly activates and directs ortho/para, and the C2-chloro group directs ortho/para but deactivates, the amino group's influence is overwhelmingly dominant. Nitration is therefore strongly favored at C3 and C5. Steric hindrance from the adjacent C6-methyl group likely disfavors attack at the C5 position, leading to the desired C3 nitro product as the major isomer. This regiochemical control is the cornerstone of the entire synthetic strategy. Syntheses of related aminopyridines confirm that nitration occurs ortho to the amino group.[1]

Synthesis of the Key Precursor: 2-chloro-6-methylpyridin-4-amine

The synthesis of the key intermediate, 2-chloro-6-methylpyridin-4-amine, is a multi-step process that begins with a more common starting material. A plausible and documented route involves the transformation of 2-amino-6-methylpyridine.

Step 1: Diazotization and Chlorination (Sandmeyer Reaction) The amino group of 2-amino-6-methylpyridine can be converted to a chloro group via a Sandmeyer reaction. This well-established transformation involves treating the starting amine with a nitrite source (like sodium nitrite) in the presence of hydrochloric acid to form an intermediate diazonium salt, which is then decomposed with a copper(I) chloride catalyst to yield 2-chloro-6-methylpyridine.[2]

Step 2: Conversion to 4-Aminopyridine Converting 2-chloro-6-methylpyridine to 2-chloro-6-methylpyridin-4-amine is a more complex transformation. A common industrial method for introducing an amino group at the C4 position of a pyridine ring is the Chichibabin reaction, though this typically works best on unsubstituted pyridines. A more robust laboratory approach often involves a multi-step sequence such as oxidation to the N-oxide, nitration at the 4-position, and subsequent reduction of both the nitro group and the N-oxide. A documented method for a similar compound, 2-chloro-4-aminopyridine, involves this N-oxide pathway.[3][4]

Key Transformation: Nitration Protocol

This protocol is based on the highly analogous nitration of 2-chloro-4-aminopyridine, which provides a reliable blueprint for the synthesis of the target molecule.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool 150 mL of concentrated sulfuric acid (98%) to 0°C using an ice-salt bath.

-

Addition of Starting Material: Slowly add 0.1 moles of 2-chloro-6-methylpyridin-4-amine to the cooled sulfuric acid while maintaining the internal temperature below 5°C. Stir until all the solid has dissolved.

-

Preparation of Nitrating Mixture: In a separate beaker, prepare a nitrating mixture by carefully adding 0.11 moles of nitric acid (65%) to a small amount of concentrated sulfuric acid.

-

Nitration: Add the nitrating mixture dropwise to the reaction flask over 1-2 hours. Crucially, maintain the internal temperature between 0-5°C throughout the addition.

-

Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Quenching: Carefully and slowly pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A precipitate will form.

-

Neutralization & Isolation: Cool the ice-water slurry to below 10°C. Slowly add a concentrated aqueous ammonia solution to adjust the pH to approximately 7-8. The endpoint will be a distinct color change and the formation of a thick precipitate.

-

Filtration and Washing: Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the washings are neutral.

-

Drying: Dry the solid product in a vacuum oven at 50-60°C to a constant weight.

-

Purification: The primary isomer is the desired 3-nitro product, but the 5-nitro isomer may also be present. Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.

Data Summary

The following table summarizes the expected parameters for the nitration reaction, extrapolated from analogous, documented procedures.

| Parameter | Value/Condition | Rationale / Reference |

| Starting Material | 2-chloro-6-methylpyridin-4-amine | Key precursor with activating amino group. |

| Reagents | Conc. H₂SO₄, 65% HNO₃ | Standard nitrating mixture for aromatic rings.[5] |

| Stoichiometry (HNO₃) | ~1.1 equivalents | A slight excess ensures complete reaction. |

| Temperature | 0-5 °C | Low temperature is critical to control the exothermic reaction and prevent over-nitration or side reactions. |

| Reaction Time | 2-4 hours | Typical for nitration reactions of activated systems. |

| Workup | Quench on ice, neutralize with NH₃(aq) | Standard procedure to safely dilute the acid and precipitate the product. |

| Expected Yield | 70-85% (for the 3-nitro isomer) | Based on yields for similar isomer separations. |

| Expected Purity | >98% after recrystallization | Recrystallization is effective for separating isomers. |

Visualization of the Core Reaction

The critical step of this synthesis is the regioselective nitration, as illustrated below.

dot

Figure 2: Regioselectivity of the final nitration step.

Conclusion

The synthesis of this compound is a prime example of strategic organic synthesis, where the careful orchestration of substituent effects is used to achieve a desired, highly functionalized product. The key to a successful and high-yielding synthesis lies in the regioselective nitration of the 2-chloro-6-methylpyridin-4-amine precursor, a reaction dictated by the powerful activating and directing influence of the C4-amino group. By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can reliably produce this valuable intermediate for application in advanced medicinal chemistry programs.

References

-

ResearchGate. (n.d.). Scheme 5: Nitration of 2-amino-6-chloro-4-pyrimidinol (14). Retrieved from [Link]

-

ResearchGate. (2018). Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine. Retrieved from [Link]

- Google Patents. (2015). CN104974085A - Preparation method of 2-chloro-4-aminopyridine.

-

MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

industrialadditives.com. (2023). preparation methods and uses of 2-amino-4-chloro-pyridine. Retrieved from [Link]

-

Google Patents. (2004). EP 1064265 B1 - SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. Retrieved from [Link]

-

ResearchGate. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Retrieved from [Link]

- Google Patents. (2019). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.

- Google Patents. (2013). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.

- Google Patents. (2000). US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

-

National Center for Biotechnology Information. (2013). 2-Chloro-6-methylpyrimidin-4-amine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Art of Custom Synthesis: Leveraging 2-Chloro-6-methylpyridine. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Preparation and properties of . mu. 4-oxohexa-. mu. -chlorotetrakis[(2-methylpyridine)copper(II)] hydrate, Cu4OCl6(3-mepy)4. xH2O, and Di-. mu. -methoxobis[chloro(2-methylpyridine)copper(II)], [CuCl(OCH3)(2-mepy)]2, and x-ray structure analysis of Cu4OCl6(2-mepy)4. xH2O. Retrieved from [Link]

- Google Patents. (2013). CN102532010B - Preparation method of 2-chloro-3-aminopyridine.

Sources

- 1. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 2. 2-Chloro-6-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 3. CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 4. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

A Guide to the Formation of 2-Chloro-6-methyl-3-nitropyridin-4-amine: A Mechanistic and Methodological Exploration

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-methyl-3-nitropyridin-4-amine is a key substituted pyridine derivative that serves as a versatile building block in the synthesis of complex heterocyclic compounds, particularly in the realm of pharmaceutical development. Its unique arrangement of activating and deactivating groups on the pyridine core makes it a valuable intermediate for constructing molecules with specific biological activities. This guide provides an in-depth exploration of the chemical principles and practical methodologies underpinning the synthesis of this important compound, focusing on the mechanism of its formation.

The Strategic Synthesis: A Multi-Step Approach

The formation of this compound is not a trivial single-step reaction but rather a strategic sequence of transformations. The electron-deficient nature of the pyridine ring necessitates a carefully planned route to achieve the desired substitution pattern. A common and logical synthetic pathway involves the following key stages:

-

N-Oxidation: Activation of the pyridine ring towards electrophilic substitution.

-

Nitration: Introduction of the nitro group at the C4-position.

-

Chlorination: Conversion of the N-oxide to a chloro group at the C2-position.

-

Amination: Introduction of the amino group at the C4-position, often through reduction of the nitro group.

This guide will now delve into the mechanistic details and practical considerations of each of these critical steps.

Mechanistic Deep Dive: The "Why" Behind the Synthesis

Part 1: Activation via N-Oxidation

The direct electrophilic nitration of a pyridine ring is an inherently difficult transformation. The lone pair of electrons on the nitrogen atom readily protonates in the acidic conditions required for nitration, leading to the formation of a pyridinium ion. This positively charged species is heavily deactivated towards attack by electrophiles.

To overcome this hurdle, the synthesis commences with the N-oxidation of a suitable starting material, such as 2-chloro-6-methylpyridine. This is typically achieved using an oxidizing agent like hydrogen peroxide in an acidic medium.[1]

The Rationale: The formation of the N-oxide is a pivotal strategic decision. The N-oxide group is electron-donating through resonance, which increases the electron density of the pyridine ring, particularly at the C2, C4, and C6 positions, thereby activating it for electrophilic attack.

Diagram 1: N-Oxidation of 2-Chloro-6-methylpyridine

Caption: N-Oxidation activates the pyridine ring.

Part 2: Regioselective Nitration

With the activated N-oxide in hand, the crucial nitration step can be performed. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.[2] The N-oxide directs the incoming electrophile, the nitronium ion (NO₂⁺), to the C4-position.

The Rationale: The choice of nitrating agent and the regioselectivity are governed by electronic effects. The N-oxide group, while activating the ring overall, also exerts a directing effect. The resonance structures of the N-oxide show increased electron density at the C4 position, making it the most favorable site for electrophilic attack.

Diagram 2: Electrophilic Nitration Mechanism

Caption: Nitration at the C4-position of the N-oxide.

Part 3: Chlorination and Rearrangement

The next step involves the conversion of the N-oxide back to a pyridine and the introduction of a chloro group. This can be achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[3] This reaction proceeds through a rearrangement mechanism.

The Rationale: Phosphorus oxychloride is a strong dehydrating and chlorinating agent. It reacts with the oxygen of the N-oxide, forming a good leaving group. This facilitates a subsequent nucleophilic attack by a chloride ion.

Part 4: Formation of the Amine

The final step in the synthesis is the formation of the 4-amino group. A common and effective method is the reduction of the 4-nitro group. This can be accomplished using various reducing agents, with iron powder in the presence of an acid like hydrochloric acid being a classic and reliable choice.[4]

The Rationale: The reduction of an aromatic nitro group to an amine is a well-established transformation. Iron metal in an acidic medium is a cost-effective and efficient reducing system for this purpose. The reaction proceeds through a series of intermediates, ultimately yielding the desired amine.

Experimental Protocol: A Step-by-Step Guide

The following is a representative experimental protocol for the synthesis of this compound.

Step 1: Synthesis of 2-Chloro-6-methylpyridine N-oxide

-

To a solution of 2-chloro-6-methylpyridine in acetic acid, slowly add hydrogen peroxide (30%) at a controlled temperature (e.g., 50°C).[1]

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully neutralize the reaction mixture and extract the product with a suitable organic solvent.

-

Dry the organic layer and concentrate under reduced pressure to obtain the crude N-oxide.

Step 2: Synthesis of 2-Chloro-6-methyl-4-nitropyridine N-oxide

-